molecular formula C8H10BrNOS B2938727 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole CAS No. 1893559-52-8

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

Cat. No. B2938727
M. Wt: 248.14
InChI Key: MTGJOKGDWOAPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is a chemical compound with the molecular formula C7H9BrN2OS . It has a molecular weight of 249.13 . The IUPAC name for this compound is 2-bromo-5-(3-methyltetrahydrofuran-3-yl)-1,3,4-thiadiazole .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is 1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Antimycotic Properties

Compounds structurally related to "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole" have been explored for their antimycotic properties. For instance, derivatives of imidazoles starting with phenylacetyl bromides show significant in vitro activity against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria. Some derivatives also exhibit good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Herbicide Resistance

Research on introducing bacterial detoxification genes into plants has demonstrated that specific genes can confer resistance to herbicides. A study highlighted the successful expression of a bromoxynil-specific nitrilase in tobacco plants, granting them resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker, Mcbride, & Malyj, 1988).

Bromination Mechanisms

The bromination process of thiazole derivatives, such as "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole," has been investigated to understand the electrophilic substitution mechanisms. Studies reveal that bromination orientation differs based on the reaction conditions and the presence of substituents, offering insights into synthetic pathways for heterocyclic compounds (Gol'dfarb, Gromova, & Belen’kii, 1986).

Synthesis of Functionalized Derivatives

Research into the functionalization of thiazole derivatives demonstrates the synthetic versatility of these compounds. For example, the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can be further reacted with nucleophiles to produce methyl-functionalized derivatives. This pathway is significant for creating compounds with potential biological activity or as intermediates in organic synthesis (Litvinchuk et al., 2018).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” can be found online . It’s important to refer to these resources for safe handling and use of the compound.

properties

IUPAC Name

2-bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-8(2-3-11-5-8)6-4-10-7(9)12-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGJOKGDWOAPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C2=CN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

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